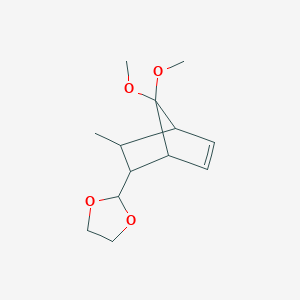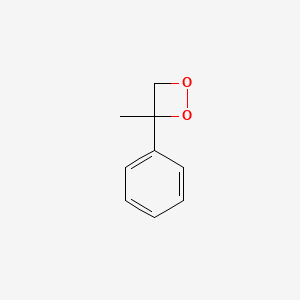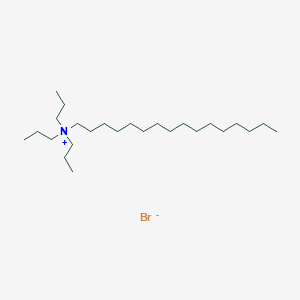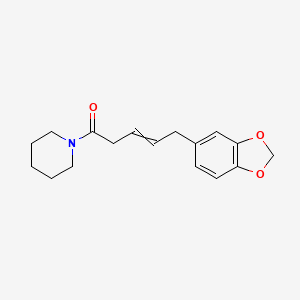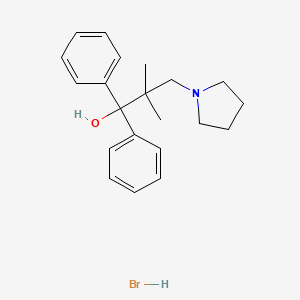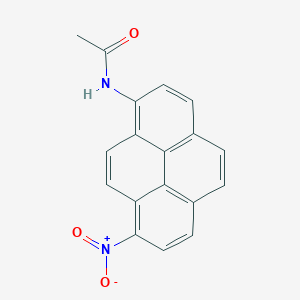![molecular formula C31H35NP2 B14688649 1-Propanamine, N,N-bis[2-(diphenylphosphino)ethyl]- CAS No. 30824-25-0](/img/structure/B14688649.png)
1-Propanamine, N,N-bis[2-(diphenylphosphino)ethyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanamine, N,N-bis[2-(diphenylphosphino)ethyl]- is a tertiary amine compound characterized by the presence of two diphenylphosphinoethyl groups attached to the nitrogen atom of 1-propanamine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanamine, N,N-bis[2-(diphenylphosphino)ethyl]- typically involves the alkylation of a primary amine with diphenylphosphinoethyl halides. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the halides. A common synthetic route involves the use of sodium hydride as a base to deprotonate the amine, followed by the addition of the diphenylphosphinoethyl halide. The reaction is typically conducted in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the phosphine groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
1-Propanamine, N,N-bis[2-(diphenylphosphino)ethyl]- undergoes various chemical reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl halides, under basic or acidic conditions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Reduced amine derivatives.
Substitution: Alkylated or acylated amine products.
Scientific Research Applications
1-Propanamine, N,N-bis[2-(diphenylphosphino)ethyl]- has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis. It forms stable complexes with transition metals, which are useful in various catalytic processes.
Biology: Investigated for its potential as a chelating agent in biochemical studies.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with metal ions.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1-Propanamine, N,N-bis[2-(diphenylphosphino)ethyl]- primarily involves its ability to act as a ligand, forming stable complexes with metal ions. The diphenylphosphinoethyl groups provide steric and electronic stabilization to the metal center, enhancing the reactivity and selectivity of the metal-ligand complex in catalytic processes. The amine group can also participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s overall reactivity.
Comparison with Similar Compounds
Similar Compounds
1-Propanamine, N,N-dimethyl-: A tertiary amine with two methyl groups attached to the nitrogen atom.
1-Propanamine, N,N-diethyl-: A tertiary amine with two ethyl groups attached to the nitrogen atom.
1-Propanamine, N,N-bis[2-(diphenylphosphino)propyl]-: Similar structure but with propyl groups instead of ethyl groups.
Uniqueness
1-Propanamine, N,N-bis[2-(diphenylphosphino)ethyl]- is unique due to the presence of diphenylphosphinoethyl groups, which provide enhanced steric and electronic properties compared to simpler alkyl-substituted amines. This uniqueness makes it particularly valuable in coordination chemistry and catalysis, where the specific electronic and steric properties of the ligand can significantly influence the reactivity and selectivity of the metal-ligand complex.
Properties
CAS No. |
30824-25-0 |
|---|---|
Molecular Formula |
C31H35NP2 |
Molecular Weight |
483.6 g/mol |
IUPAC Name |
N,N-bis(2-diphenylphosphanylethyl)propan-1-amine |
InChI |
InChI=1S/C31H35NP2/c1-2-23-32(24-26-33(28-15-7-3-8-16-28)29-17-9-4-10-18-29)25-27-34(30-19-11-5-12-20-30)31-21-13-6-14-22-31/h3-22H,2,23-27H2,1H3 |
InChI Key |
AZTDVYSUJPFZHY-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCP(C1=CC=CC=C1)C2=CC=CC=C2)CCP(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![{[(2-Methylbutan-2-yl)oxy]methyl}benzene](/img/structure/B14688580.png)
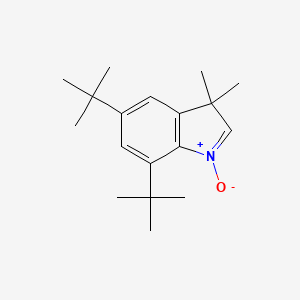
![5-Chloro-7-methyltetrazolo[1,5-a]pyrimidine](/img/structure/B14688594.png)
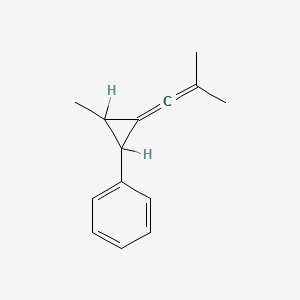

![(3S,10R,13S)-3-Hydroxy-10,13-dimethyl-3,4,7,8,9,10,11,12,13,16-decahydro-1H-cyclopenta[A]phenanthren-17(2H)-one](/img/structure/B14688608.png)
